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Introduction
The streptavidin-biotin interaction is one of the strongest known non-covalent biological

interactions, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to

10⁻¹⁵ M)[1][2]. This remarkable affinity and specificity make it an invaluable tool in a wide array

of life science applications, including immunoassays, affinity chromatography, and drug

screening. ATTO 610 biotin is a fluorescently labeled biotin derivative that offers exceptional

photophysical properties, making it an ideal probe for sensitive and robust streptavidin binding

assays.

ATTO 610 is a fluorescent dye characterized by its strong absorption, high fluorescence

quantum yield, and excellent photostability[3]. These features, combined with the high affinity of

the biotin moiety for streptavidin, enable the development of highly sensitive and reliable

binding assays. This document provides detailed application notes and protocols for the use of

ATTO 610 biotin in streptavidin binding assays, focusing on fluorescence-based detection

methods.

Key Features of ATTO 610 Biotin
Strong Absorption and High Quantum Yield: Ensures bright fluorescence signals for high

sensitivity.
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Excellent Photostability: Allows for prolonged or repeated measurements without significant

signal loss.

Red Spectral Range: The excitation and emission wavelengths of ATTO 610 are in the red

region of the spectrum, which helps to minimize background fluorescence from biological

samples[3].

High Affinity: The biotin moiety retains its high binding affinity for streptavidin.

Quantitative Data
The performance of ATTO 610 biotin in streptavidin binding assays is characterized by several

key parameters. The following tables summarize the optical properties of ATTO 610 and the

kinetic parameters of the biotin-streptavidin interaction.

Table 1: Optical Properties of ATTO 610

Parameter Value Reference

Absorption Maximum (λabs) 616 nm [3]

Emission Maximum (λem) 633 nm [3]

Molar Extinction Coefficient (ε) 1.5 x 10⁵ M⁻¹cm⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
0.70 [3]

Fluorescence Lifetime (τ) 3.2 ns [3]

Table 2: Kinetic and Affinity Data for the Biotin-Streptavidin Interaction

Parameter Value Reference

Association Rate Constant (kₐ) 10⁵ - 10⁷ M⁻¹s⁻¹ [4][5]

Dissociation Rate Constant

(kₒff)
~10⁻⁶ s⁻¹

Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M [1][2][5]
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Note: The kinetic parameters can be influenced by the specific biotin derivative and

experimental conditions.

Experimental Protocols
This section provides detailed protocols for two common fluorescence-based streptavidin

binding assays using ATTO 610 biotin: Fluorescence Polarization (FP) and Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Binding Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon

binding to a larger partner. Small, unbound ATTO 610 biotin rotates rapidly, resulting in low

fluorescence polarization. When bound to the much larger streptavidin protein, the rotational

speed of the complex is significantly slower, leading to an increase in fluorescence polarization.

Experimental Workflow:
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Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
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Materials:

ATTO 610 biotin

Streptavidin

Assay Buffer (e.g., PBS, pH 7.4)

Black, low-binding 96- or 384-well microplate

Fluorescence plate reader with polarization filters

Protocol:

Reagent Preparation:

Prepare a stock solution of ATTO 610 biotin in a suitable solvent (e.g., DMSO) and then

dilute it to the desired working concentration in the assay buffer. A typical starting

concentration is 1-10 nM.

Prepare a series of dilutions of streptavidin in the assay buffer. The concentration range

should span the expected Kd value.

Assay Setup:

Add a fixed volume of the ATTO 610 biotin working solution to all wells of the microplate.

Add varying concentrations of the streptavidin solutions to the wells. Include a control with

no streptavidin (buffer only) to measure the polarization of free ATTO 610 biotin.

The final volume in each well should be consistent.

Incubation:

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to

reach equilibrium. Protect the plate from light.

Measurement:
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Measure the fluorescence polarization using a plate reader equipped with appropriate

excitation and emission filters for ATTO 610 (Excitation: ~610-620 nm, Emission: ~630-

640 nm).

Data Analysis:

Subtract the background polarization from the buffer-only wells.

Plot the fluorescence polarization values (in millipolarization units, mP) against the

concentration of streptavidin.

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive assay that utilizes a long-lifetime lanthanide donor

(e.g., Europium or Terbium) and a suitable acceptor fluorophore. In this assay, streptavidin is

labeled with a lanthanide donor, and when ATTO 610 biotin (the acceptor) binds to the labeled

streptavidin, the donor and acceptor are brought into close proximity, allowing for FRET to

occur. The long-lived fluorescence of the donor allows for a time-gated measurement, which

significantly reduces background fluorescence.

Experimental Workflow:
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Caption: Workflow for a Time-Resolved FRET (TR-FRET) binding assay.
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Materials:

ATTO 610 biotin

Streptavidin labeled with a TR-FRET donor (e.g., Europium chelate)

TR-FRET Assay Buffer

White, low-volume 384-well microplate

TR-FRET compatible plate reader

Protocol:

Reagent Preparation:

Prepare a working solution of ATTO 610 biotin in the TR-FRET assay buffer.

Prepare a working solution of the lanthanide-labeled streptavidin in the assay buffer.

Optimal concentrations of both reagents should be determined empirically through titration

experiments.

Assay Setup:

Add the lanthanide-labeled streptavidin to the wells of the microplate.

Add the ATTO 610 biotin to the wells. For competitive binding assays, a fixed

concentration of ATTO 610 biotin is used, and varying concentrations of an unlabeled

competitor are added.

Include appropriate controls: donor only, acceptor only, and buffer only.

Incubation:

Incubate the plate at room temperature for the recommended time (typically 1-2 hours) to

allow for binding. Protect the plate from light.

Measurement:
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Measure the time-resolved fluorescence at two wavelengths: the donor emission

wavelength (e.g., ~615-620 nm for Europium) and the acceptor emission wavelength

(~633 nm for ATTO 610). The measurement is performed after a specific delay time to

reduce background fluorescence.

Data Analysis:

Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor

emission intensity.

For binding assays, plot the TR-FRET ratio against the concentration of ATTO 610 biotin.

For competitive assays, plot the ratio against the concentration of the unlabeled

competitor to determine its IC50.

Signaling Pathway and Logical Relationships
The fundamental interaction in these assays is the high-affinity binding between streptavidin

and biotin. This interaction brings the fluorescent probe (ATTO 610) into a state that can be

detected differently from its unbound state.

Streptavidin

Streptavidin-ATTO 610 Biotin
Complex (Bound)

Binds

ATTO 610 Biotin
(Free)

Binds

Detectable Signal Change
(e.g., Increased Polarization,

FRET)

Generates

Click to download full resolution via product page

Caption: Principle of streptavidin-biotin binding detection.

Conclusion
ATTO 610 biotin is a powerful tool for developing sensitive and robust streptavidin binding

assays. Its excellent photophysical properties make it well-suited for various fluorescence-

based detection methods, including FP and TR-FRET. The protocols provided in this document
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offer a starting point for researchers to develop and optimize their specific binding assays. By

carefully selecting the assay format and optimizing experimental conditions, researchers can

leverage the high affinity of the streptavidin-biotin interaction to achieve highly sensitive and

quantitative results in their drug discovery and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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